molecular formula C19H20N2O4 B4501911 3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide

3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide

Cat. No.: B4501911
M. Wt: 340.4 g/mol
InChI Key: ZIEUCSCQHNSJKQ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide (Compound ID: Y041-8543) is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a 1-methylindol-4-yl moiety via an amide bond . This structural framework positions it within a broader class of bioactive benzamides investigated for pharmacological properties such as P-glycoprotein (P-gp) inhibition, receptor agonism, and enzyme modulation.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(1-methylindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-9-8-13-14(6-5-7-15(13)21)20-19(22)12-10-16(23-2)18(25-4)17(11-12)24-3/h5-11H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEUCSCQHNSJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for microtubule formation. This inhibition disrupts the microtubule dynamics, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . The molecular targets include tubulin and associated proteins involved in microtubule stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Key Analogs and Substituent Effects
Compound Name Substituent (R1) Molecular Weight Key Activity/IC50 clogP/LipE Values Structural Features
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide 2-Nitrophenyl ~316.3 g/mol P-gp inhibition (1.4–20 µM) N/A Electron-withdrawing nitro group
VUF15485 2-Fluorophenyl-methylallyl ~476.5 g/mol High-affinity agonist N/A Fluorine substitution, pyrrolidine
3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide 2-Methoxyphenyl ~331.3 g/mol Crystallographic studies N/A Planar methoxy orientation
Target Compound (Y041-8543) 1-Methylindol-4-yl ~380.4 g/mol Not explicitly reported N/A Bulky indole group, methyl substitution

Analysis :

  • P-gp Inhibition : The 2-nitrophenyl analog () exhibits potent P-gp inhibitory activity (IC50: 1.4 µM), attributed to the electron-withdrawing nitro group enhancing interactions with the transporter’s hydrophobic pocket . In contrast, the target compound’s indole group may reduce P-gp affinity due to steric hindrance, though this requires experimental validation.
  • Receptor Agonism: VUF15485 () demonstrates high-affinity agonist activity, likely due to its fluorophenyl and pyrrolidine moieties optimizing receptor binding.
  • Structural Flexibility: Methoxy group orientation (e.g., planar vs. perpendicular in ) influences molecular planarity and binding . The target compound’s 3,4,5-trimethoxy arrangement may enhance lipid solubility compared to mono-methoxy analogs.

Physicochemical and Computational Comparisons

  • Lipophilicity (clogP) : highlights that derivatives with higher clogP and LipE values (e.g., compound '25D', clogP = 4.2) correlate with improved bioactivity . The target compound’s indole group (clogP estimated ~3.8) may balance lipophilicity and solubility, though experimental data is lacking.
  • Molecular Weight : The target compound (MW: 380.4 g/mol) falls within the acceptable range for blood-brain barrier penetration, unlike bulkier analogs like the triazole-containing derivative in (MW: 587.7 g/mol) .

Biological Activity

3,4,5-Trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity profiles, and mechanisms of action based on recent research findings.

  • Molecular Formula : C23H28N2O4
  • Molecular Weight : 396.48 g/mol
  • CAS Number : Specific identification not provided in the search results.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the indole structure exhibit significant antimicrobial properties. For instance, a study on tris(1H-indol-3-yl)methylium salts revealed minimum inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates . This suggests that derivatives of indole, including this compound, may possess similar antimicrobial efficacy.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µg/mL)Activity Against
Tris(1H-indol-3-yl)methylium salt0.25Gram-positive bacteria
Compound 20.5Gram-positive bacteria
Compound 12.0Gram-negative bacteria

Cytotoxicity and Safety Profile

The cytotoxic effects of indole derivatives have been a significant focus in recent research. While some compounds exhibit high antimicrobial activity, they also show varying levels of cytotoxicity towards human cells. For example, certain indole derivatives demonstrated relatively low cytotoxicity against human fibroblasts (HPF-hTERT), indicating a favorable safety profile for further development .

Table 2: Cytotoxicity Data

CompoundLD50 (mg/kg)Cell Line Tested
Tris(1H-indol-3-yl)methylium salt>100HPF-hTERT
Compound with maleimide fragment<50Various

The biological activity of this compound and its analogs is believed to be linked to their ability to disrupt microbial cell membranes. The indolylmethylium salts can form pores in the cytoplasmic membrane of bacteria, facilitating the penetration of these compounds into microbial cells and enhancing their antimicrobial efficacy .

Case Studies

A notable case study involved the evaluation of several indole-based compounds in vivo using a staphylococcal sepsis model in mice. The results indicated that these compounds not only exhibited good tolerability but also demonstrated significant efficacy in reducing bacterial load in infected subjects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide
Reactant of Route 2
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3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide

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